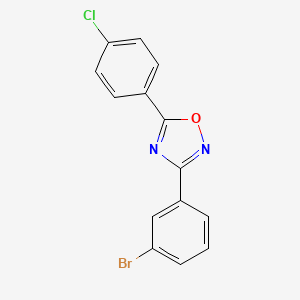

3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Description

3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a halogen-substituted 1,2,4-oxadiazole derivative. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for its diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The compound features a 3-bromophenyl group at position 3 and a 4-chlorophenyl group at position 5 of the oxadiazole ring. This substitution pattern contributes to its unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Properties

CAS No. |

1003221-16-6 |

|---|---|

Molecular Formula |

C14H8BrClN2O |

Molecular Weight |

335.58 g/mol |

IUPAC Name |

3-(3-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H8BrClN2O/c15-11-3-1-2-10(8-11)13-17-14(19-18-13)9-4-6-12(16)7-5-9/h1-8H |

InChI Key |

ITWDJQWXRPIVQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

General Synthetic Strategies for 3,5-Disubstituted-1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including the target compound, generally follows one of the following approaches:

Cyclization of N-hydroxyamidines with carboxylic acids or esters : This involves the reaction of an N-hydroxyamidine intermediate with a carboxylic acid or ester to form the oxadiazole ring through cyclodehydration.

Reaction of benzamide oximes with carboxylic acids or esters : Benzamide oximes can be cyclized with carboxylic acids or esters under dehydrating conditions to yield 3,5-disubstituted oxadiazoles.

Condensation of benzohydrazides with nitriles or acid derivatives : This method involves the formation of an intermediate hydrazide that cyclizes to the oxadiazole ring.

Other methods : Including reaction of benzamides with Weinreb amides or reaction of hydroxyamyl halides with nitriles.

These methods are adaptable to various substituents on the aryl groups, including bromine and chlorine, which are present in the target molecule.

Specific Synthetic Route for this compound

While direct literature specifically naming the exact compound this compound is limited, the synthesis can be inferred and adapted from closely related analogs such as 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole and 3-chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole, which share similar preparation principles.

Proposed Synthetic Route:

| Step | Reactants | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | 3-Bromobenzohydrazide + 4-chlorobenzonitrile or 4-chlorobenzohydrazide + 3-bromobenzonitrile | Phosphorus oxychloride (POCl3) or other dehydrating agent; anhydrous solvent (e.g., dichloromethane or toluene) | Formation of intermediate hydrazide or amidoxime |

| 2 | Intermediate | Heating under reflux (100-150°C) | Cyclization to form 1,2,4-oxadiazole ring |

| 3 | Crude product | Purification by recrystallization or chromatography | Isolation of pure this compound |

This approach is consistent with the cyclization of benzohydrazides and nitriles or amidoximes under dehydrating conditions to form the oxadiazole ring.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reactants | 3-Bromobenzohydrazide, 4-chlorobenzonitrile or vice versa | Stoichiometric amounts, typically equimolar |

| Dehydrating Agent | Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) | Facilitates cyclodehydration |

| Solvent | Anhydrous dichloromethane, toluene, or other aprotic solvents | Maintains anhydrous conditions |

| Temperature | 100–150°C | Reflux or oil bath heating |

| Reaction Time | 4–12 hours | Depends on scale and reagents |

| Purification | Recrystallization from ethanol or chromatographic methods | Ensures high purity |

Alternative Synthetic Approaches

Cyclization from benzamide oximes and carboxylic acids/esters : This method involves preparing the benzamide oxime derivative of 3-bromobenzamide and reacting it with 4-chlorobenzoic acid or its ester under dehydrating conditions to form the oxadiazole ring.

One-pot synthesis strategies : Although more common for 1,3,4-oxadiazoles, recent advances in one-pot synthesis using coupling agents and copper catalysis may be adapted for 1,2,4-oxadiazoles, potentially reducing reaction times and improving yields.

Data Tables Summarizing Preparation Methods

Research Findings and Analytical Characterization

Reaction monitoring and optimization : The reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Structural confirmation : The final compound is characterized by ^1H and ^13C NMR, mass spectrometry (MS), and, where possible, single-crystal X-ray diffraction (SC-XRD) to confirm the molecular geometry and substitution pattern.

Yield optimization : Reaction parameters such as solvent choice, temperature, stoichiometry, and reaction time are optimized to maximize yield and purity.

Safety considerations : Handling of phosphorus oxychloride and brominated/chlorinated intermediates requires appropriate personal protective equipment (PPE) and fume hood usage due to toxicity and corrosiveness.

Summary Table of Key Properties of this compound

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C13H7BrClN2O | Inferred from substituents |

| Molecular Weight | Approx. 320–350 g/mol (estimated) | Calculated from formula |

| Functional Groups | 1,2,4-oxadiazole ring, bromophenyl, chlorophenyl | Structural analysis |

| Typical Melting Point | Not specifically reported; analogs ~150-180°C | Literature on related compounds |

| Solubility | Moderate in organic solvents (e.g., DCM, ethanol) | General oxadiazole behavior |

| Stability | Stable under standard lab conditions; sensitive to strong acids/bases | General oxadiazole data |

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of oxadiazole derivatives, including 3-(3-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, in anticancer therapy. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays demonstrate that these derivatives can effectively inhibit the proliferation of cancer cells. For example, compounds similar to this compound have shown IC50 values ranging from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases.

Antimicrobial Properties

Oxadiazole derivatives are also being explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.

- Research Findings : Studies have reported that certain oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.

- Conductivity Studies : Research has shown that incorporating oxadiazole units into polymer matrices can enhance charge transport properties, leading to improved performance in electronic devices .

Photophysical Properties

The photophysical characteristics of this compound have been studied for potential applications in fluorescent sensors and imaging agents.

- Fluorescent Properties : The compound exhibits strong fluorescence under UV light, making it a candidate for use in bioimaging and as a fluorescent probe in biochemical assays .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of oxadiazole derivatives:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Anti-inflammatory Activity

- Compound 4c (2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) : Exhibited 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The 4-chlorophenyl group at position 5 enhances activity, while the 4-bromophenyl ketone moiety contributes to lipophilicity.

- Compound 4i (2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole) : Showed 61.9% activity, suggesting electron-donating groups (e.g., methoxy) at position 5 further optimize interactions with inflammatory targets .

- Target Compound : The absence of a ketone spacer and the meta-bromophenyl substitution may alter binding affinity compared to 4c.

Anticancer and Apoptosis Induction

- Compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) : Induced apoptosis in breast and colorectal cancer cells (IC50 < 10 µM) and targeted TIP47 protein . The 5-position heterocyclic substituent (thiophene) is critical for activity.

- Compound 21b (Sirt2 Inhibitor): Demonstrated IC50 = 1.5 µM against leukemia cells, with a para-substituted phenyl at position 3 and cyclic aminomethyl at position 5 .

- Target Compound : The meta-bromophenyl group at position 3 may reduce Sirt2 inhibition efficiency compared to para-substituted analogs like 21b.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Halogenated aromatic rings may slow oxidative metabolism, extending half-life .

Biological Activity

3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by diverse research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and chlorine substituents on the phenyl rings enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | 307.57 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.

- Induction of Apoptosis : Studies indicate that oxadiazoles can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like p53 and cleaving caspase-3 .

- Interference with Cellular Signaling : The compound may disrupt signaling pathways such as those mediated by growth factors (e.g., EGFR and VEGF) which are crucial for tumor growth .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and others.

- IC50 Values : Preliminary studies suggest IC50 values in the range of 1.82 to 5.55 µM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory and Antimicrobial Activity

In addition to anticancer effects, oxadiazoles have been explored for their anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Effects : Compounds similar to this compound have shown the ability to reduce inflammation markers in vitro.

- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential use as antibacterial agents .

Study on Anticancer Activity

A notable study evaluated a series of oxadiazole derivatives for their anticancer properties. Among them, compounds exhibiting structural similarities to this compound showed enhanced cytotoxicity against breast cancer cell lines. The study emphasized the importance of specific substitutions on the phenyl rings for maximizing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that:

Q & A

Basic: What synthetic methodologies are commonly employed for 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives. For example, bis-1,2,4-oxadiazole derivatives are synthesized via Staudinger/aza-Wittig reactions, yielding products in 51–65% after silica gel chromatography . Optimization includes:

- Precursor selection : Use of halogen-substituted benzamidoximes (e.g., 3-bromophenyl amidoxime) with 4-chlorophenyl carboxylic acid derivatives.

- Catalysis : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) enhances cyclization efficiency, with yields varying by base (e.g., 90% with Cs₂CO₃ vs. 47% with NaH) .

- Purification : Column chromatography (heptane:isopropyl acetate gradients) ensures purity, confirmed by NMR and HRMS .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

Routine characterization includes:

- Infrared (IR) spectroscopy : Confirms oxadiazole ring formation (C=N stretch at ~1600 cm⁻¹) and absence of precursor functional groups .

- NMR spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₇BrClN₂O, exact mass 337.94) .

Advanced: How do structural modifications influence Sirt2 inhibitory activity in 1,2,4-oxadiazole derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

- Para-substituted aryl groups : A para-chlorophenyl at position 3 enhances Sirt2 inhibition (IC₅₀ = 1.5 µM for compound 21b) compared to ortho/meta substituents .

- Electron-withdrawing groups : Bromine at position 3 (3-bromophenyl) improves binding affinity to α-tubulin-acetylLys40 peptide substrates .

- Hybrid substituents : Combining cyclic aminomethyl groups at position 5 with halogenated aryl rings amplifies selectivity (e.g., leukemia cell line IC₅₀ = 10 µM for 21a) .

Advanced: What mechanisms underlie the apoptosis-inducing activity of this compound in cancer cells?

Methodological Answer:

Mechanistic studies reveal:

- Cell cycle arrest : Flow cytometry shows G₁-phase arrest in T47D breast cancer cells at 10 µM, followed by caspase-3 activation .

- Molecular target engagement : Photoaffinity labeling identifies TIP47 (IGF II receptor binding protein) as a target, disrupting pro-survival signaling .

- Dose-dependent cytotoxicity : Activity varies by cell line (e.g., active in MX-1 tumors but inactive in colorectal HT-29), necessitating target validation via siRNA knockdown .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions (e.g., variable IC₅₀ across cell lines) are addressed by:

- Standardized assays : Use recombinant enzymes (e.g., Sirt2) or isogenic cell lines to minimize variability .

- Metabolic stability testing : Evaluate compound stability in serum (e.g., half-life <2 hours may explain inactivity in certain models) .

- Off-target profiling : Screen against related targets (e.g., MAO-A/MAO-B) using fluorescence-based assays to rule out cross-reactivity .

Advanced: What pharmacological profiling strategies are used to assess dual nuclear receptor modulation (e.g., FXR/PXR)?

Methodological Answer:

- Computational docking : Predict binding to farnesoid X receptor (FXR) and pregnane X receptor (PXR) using Glide SP scoring (e.g., ΔG < -8 kcal/mol suggests high affinity) .

- Transcriptional reporter assays : Luciferase-based systems quantify receptor activation/antagonism in HepG2 cells .

- CYP3A4 induction assays : Measure PXR activation via qPCR of CYP3A4 mRNA in primary hepatocytes .

Advanced: How are halogen substituents (Br/Cl) optimized for enhanced pharmacokinetic properties?

Methodological Answer:

- Lipophilicity tuning : Bromine increases logP (e.g., 3-bromophenyl derivative logP = 3.2 vs. 2.8 for chloro), improving membrane permeability but potentially reducing solubility .

- Metabolic resistance : Deuteration at labile positions (e.g., C-5) prolongs half-life in microsomal assays .

- Crystallography : X-ray structures guide halogen bonding with target residues (e.g., Br···O interactions in Sirt2 active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.